molecular formula C11H16O3 B14355238 3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one CAS No. 91781-84-9

3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one

Katalognummer: B14355238
CAS-Nummer: 91781-84-9
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: JOEBYHLLBPCAKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one is an organic compound with a unique structure that includes an oxolanone ring substituted with an acetyl group and a 3-methylbut-3-en-1-yl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one typically involves the reaction of 3-methylbut-3-en-1-ol with an appropriate acetylating agent under controlled conditions. One common method involves the use of acetic anhydride in the presence of a catalyst such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxolanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the oxolanone ring to a more saturated structure.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated oxolanone derivatives.

    Substitution: Various substituted oxolanone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one involves its interaction with specific molecular targets and pathways. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The oxolanone ring structure may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Methylbut-3-en-1-ol: A precursor in the synthesis of 3-Acetyl-3-(3-methylbut-3-en-1-yl)oxolan-2-one.

    3-Methyl-3-buten-1-yl acetate: A structurally similar compound with different functional groups.

    Isoprenol: Another related compound with a similar carbon skeleton.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

91781-84-9

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

3-acetyl-3-(3-methylbut-3-enyl)oxolan-2-one

InChI

InChI=1S/C11H16O3/c1-8(2)4-5-11(9(3)12)6-7-14-10(11)13/h1,4-7H2,2-3H3

InChI-Schlüssel

JOEBYHLLBPCAKY-UHFFFAOYSA-N

Kanonische SMILES

CC(=C)CCC1(CCOC1=O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.